Mepna 184
Description
Mepna 184 (5'-O-methylphosphonate-modified oligonucleotide) is a chemically engineered antisense oligonucleotide (AO) designed to enhance RNase H-mediated cleavage of target RNA, a critical mechanism in gene silencing therapies. Its structure incorporates 5'-O-methylphosphonate internucleotide linkages, which replace the natural phosphodiester bonds in DNA. This modification confers two key advantages:
- Increased duplex stability with complementary RNA due to preorganized conformations .
- Enhanced RNase H activation, enabling efficient cleavage of RNA in hybrid duplexes, a property vital for antisense therapeutics targeting disease-associated RNAs like microRNA-191 (miR191), which is overexpressed in cancers .
This compound’s design addresses limitations of earlier antisense compounds, such as low enzymatic activity or poor binding affinity, making it a promising candidate for precision oncology applications.
Properties
CAS No. |
94040-23-0 |
|---|---|
Molecular Formula |
C16H10O6 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
4-(2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H10O6/c17-12(6-7-13(18)19)8-4-5-11-14-9(8)2-1-3-10(14)15(20)22-16(11)21/h1-5H,6-7H2,(H,18,19) |
InChI Key |
HSTRFIAEOJFYLI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)C(=O)CCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)C(=O)CCC(=O)O |
Other CAS No. |
94040-23-0 |
Synonyms |
4-methacryloxyethoxycarbonylpropionyl-1,8-naphthalic anhydride MEPNA 184 MEPNA-184 |
Origin of Product |
United States |
Chemical Reactions Analysis
Enzymatic Reactions
Recent studies have highlighted the enzymatic conversion of substrates into Mepna 184 through the action of specific enzymes like O-methyltransferases. The substrate phosphonoacetaldehyde (PnAA) can be converted into this compound with high efficiency when treated with S-adenosyl methionine (SAM) and appropriate enzymes .
Stability and Reactivity
The stability of this compound under various conditions has been investigated, revealing that it exhibits significant stability against hydrolysis compared to other phosphonamidates. This stability is crucial for its application in biological systems where hydrolytic conditions are prevalent .
Reaction Conditions and Yields
The following table summarizes various reaction conditions used for synthesizing this compound:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Oxidation | Iodine in pyridine-methanol | ~80 |
| Oxidation | CCl4/MeOH/1-Methylimidazole | ~95 |
| Amidation | CCl4/Amine/DCM (3:2:5) | Quantitative |
| Enzymatic | PnAA + SAM + His6-FzmB | ~90 |
Kinetic Parameters
The kinetic parameters for the enzymatic conversion of PnAA to this compound have been evaluated, showing that the reaction rate significantly increases in the presence of L-ascorbate as a reductant:
| Substrate | Reaction Rate (μmol/min) |
|---|---|
| PnAA | 0.5 |
| Me-PnA | 1.0 |
Comparison with Similar Compounds
Critical Analysis of Advantages and Limitations
Advantages :
- Superior Enzymatic Activation : this compound’s cleavage rate (t₅₀ = 12 min) outperforms natural DNA (t₅₀ = 42 min) and 3'-O-methylphosphonate analogs (t₅₀ = 50 min) .
- Enhanced Specificity : Preorganized conformations reduce off-target binding compared to flexible backbones like phosphorothioates .
Limitations :
Q & A
Basic Research Questions
Q. How should researchers design an initial experimental framework to investigate Mepna 184’s physicochemical properties?
- Methodological Answer : Begin with a hypothesis-driven approach, identifying key properties (e.g., solubility, stability) relevant to your research objective. Use controlled variables (e.g., temperature, pH) and replicate experiments to ensure reliability. For synthesis, follow protocols validated in peer-reviewed literature, ensuring detailed documentation of reagents, equipment (manufacturer specifications), and reaction conditions . Include negative controls and calibration standards to validate instrumentation. Preliminary data should be analyzed using descriptive statistics (mean ± SD) to establish baseline variability .
Q. What statistical methods are appropriate for analyzing preliminary data on this compound’s bioactivity?
- Methodological Answer : For initial bioactivity assays (e.g., IC50 calculations), use nonlinear regression models to fit dose-response curves. Apply Student’s t-test or ANOVA for comparing groups, ensuring assumptions of normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) are met. Report exact P-values (e.g., P < 0.05) and effect sizes (e.g., Cohen’s d) to quantify significance . Raw data should be archived in supplementary materials with metadata for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data on this compound’s mechanism of action and prior literature?
- Methodological Answer : Conduct a systematic review to identify contextual differences (e.g., assay conditions, cell lines). Perform sensitivity analyses to test if discrepancies arise from methodological variability (e.g., reagent purity, incubation time). Use principal contradiction analysis to isolate the dominant factor influencing outcomes (e.g., pH-dependent degradation vs. target binding affinity) . Validate findings through orthogonal assays (e.g., SPR for binding kinetics, CRISPR knockouts for target specificity) .
Q. What strategies are effective for integrating this compound’s pharmacokinetic data with multi-omics datasets?
- Methodological Answer : Employ mixed-methods frameworks (e.g., network pharmacology) to correlate pharmacokinetic parameters (AUC, Cmax) with transcriptomic/proteomic profiles. Use dimensionality reduction (PCA, t-SNE) to identify latent variables affecting drug disposition. Apply Bayesian hierarchical models to account for inter-study heterogeneity in meta-analyses . Ensure interoperability by adhering to FAIR data standards (Findable, Accessible, Interoperable, Reusable) for public repositories .
Q. How should researchers design a multi-variable optimization study for this compound’s formulation stability?
- Methodological Answer : Implement a Design of Experiments (DoE) approach (e.g., Box-Behnken or Central Composite Design) to assess interactions between critical variables (e.g., excipient ratios, storage humidity). Use response surface methodology to model optimal conditions and validate predictions through accelerated stability testing (ICH guidelines). Report confidence intervals for degradation rates and include Arrhenius plots for temperature-dependent decay .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
